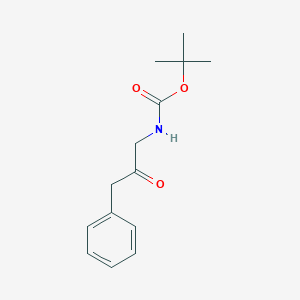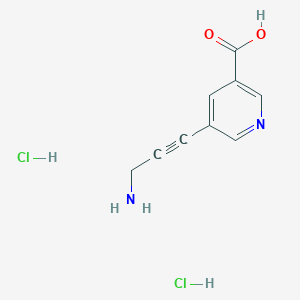![molecular formula C16H13FN2O3S B2356135 2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid CAS No. 692750-56-4](/img/structure/B2356135.png)
2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid” is a chemical with the empirical formula C15H11FN2O3S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C(C(C2=CC=C(F)C=C2)=C3C)=C(S3)N=CN1CC(O)=O . The InChI key is OKUGJVAOZNLPPJ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 318.32 . The empirical formula is C15H11FN2O3S .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Golub et al. (2011) synthesized a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including compounds similar to the one . These were tested for their inhibitory effects on human protein kinase CK2. The study provided insights into the structure-activity relationships and the potential binding modes of these compounds.
Quantum Chemical Studies
Mamarakhmonov et al. (2016) conducted quantum chemical studies on various derivatives, including those similar to the compound . They focused on the energy, electronic structures, and reaction routes with nitrating agents, providing valuable information on the reactivity and stability of these compounds.
Synthesis and Antitumor Activities
Xiong Jing (2011) studied the synthesis and antitumor activities of related compounds, highlighting the potential of these substances in cancer treatment.
Synthesis for Antiallergenic Activity
Temple et al. (1979) explored the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates for antiallergenic purposes. This study demonstrated the potential of similar compounds in treating allergies.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid” are currently under investigation. The compound is part of a collection of unique chemicals provided to early discovery researchers .
Mode of Action
It is believed to interact with its targets in a way that induces a change in their function .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. Early research suggests that the compound may have substantial activity, but further studies are needed to confirm these findings and understand the precise mechanisms involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments .
Safety and Hazards
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-8(16(21)22)19-7-18-14-13(15(19)20)12(9(2)23-14)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSASSBOOFVYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)


![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)



![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)

